Structural and Analytical Profiling of Ivabradine N-Oxide: A Technical Whitepaper
Structural and Analytical Profiling of Ivabradine N-Oxide: A Technical Whitepaper
Executive Summary
In the lifecycle of active pharmaceutical ingredients (APIs), the rigorous characterization of degradation products is paramount to ensuring drug safety and efficacy. Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the management of heart failure and angina, is highly susceptible to oxidative stress. This susceptibility primarily manifests in the formation of Ivabradine N-Oxide .
As application scientists and drug development professionals, understanding the structural nuances, molecular weight, and analytical behavior of this specific impurity is critical. This whitepaper provides an in-depth mechanistic analysis of Ivabradine N-Oxide, detailing its physicochemical properties and outlining self-validating analytical protocols for its detection and quantification.
Chemical Structure and Physicochemical Profiling
Ivabradine N-Oxide is a major oxidative degradation impurity of the parent API. Structurally, the transformation occurs at the tertiary amine located within the aliphatic chain connecting the benzazepine and benzocyclobutane moieties. Upon oxidation, an N-oxide bond is formed, adding a single oxygen atom to the molecular framework.
Crucially, the formation of the N-oxide bond transforms the previously achiral nitrogen atom into a new stereocenter. Because the parent Ivabradine molecule already possesses a chiral center (the (S)-enantiomer), the addition of this new stereocenter results in the formation of two distinct diastereomeric N-oxides [1]. These diastereomers exhibit subtle differences in polarity, necessitating high-resolution chromatographic techniques for baseline separation.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of Ivabradine N-Oxide, providing a reference baseline for mass spectrometry and quality control workflows [2].
| Parameter | Specification |
| Chemical Name | 3-[3-({[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one-N-oxide |
| Molecular Formula | C₂₇H₃₆N₂O₆ |
| Molecular Weight | 484.58 g/mol |
| CAS Registry Number | 2511244-97-4 |
| Monoisotopic Mass | 484.257 g/mol |
| Precursor Ion (ESI+) | [M+H]⁺ at m/z 485.26 |
| Nature of Impurity | Oxidative Degradation Product (API Impurity) |
Mechanistic Pathways of Oxidative Degradation
Understanding the causality behind the degradation pathway is essential for designing robust stability-indicating assays. Under oxidative stress—such as exposure to hydrogen peroxide (H₂O₂) during forced degradation studies—the electron-rich tertiary amine of Ivabradine acts as a nucleophile. It attacks the peroxide oxygen, resulting in a direct +16 Da mass shift.
Oxidative degradation pathway of Ivabradine yielding diastereomeric N-oxides.
Analytical Methodologies & Self-Validating Protocols
To confidently identify and separate the diastereomeric forms of Ivabradine N-Oxide, we must deploy orthogonal analytical techniques. The following protocols leverage LC-MS/MS and HPLC-PDA/QDa systems, designed with built-in self-validation mechanisms to ensure data integrity [3].
Protocol 1: Forced Degradation & Self-Validating Sample Preparation
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Initial Solubilization : Weigh 1.0 mg of Ivabradine API and dissolve it in 2.0 mL of an LC-MS grade water/acetonitrile mixture.
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Causality: This specific solvent ratio ensures complete solvation of the highly hydrophobic bicyclic system while maintaining immediate compatibility with the mobile phase, preventing sample crash-out upon injection.
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Oxidative Stress Induction : Add 3% to 15% H₂O₂ to the solution and incubate at 80°C for 24 hours.
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Causality: The tertiary amine in Ivabradine is highly susceptible to oxidation. Elevated temperature accelerates the kinetic rate of N-oxide formation, effectively simulating long-term shelf-life exposure in a compressed timeframe.
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Quenching and System Validation (Self-Validation) : Quench the reaction with sodium thiosulfate. Crucially, prepare and inject a control sample (API without H₂O₂, heated to 80°C) alongside the stressed sample.
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Causality: Quenching halts oxidation at a precise timepoint. The control sample acts as an internal self-validation mechanism, proving that the observed +16 Da mass shift is exclusively an oxidative artifact and not a thermal degradation anomaly.
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Protocol 2: Chromatographic Separation & Mass Spectrometry
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Chromatographic Separation : Inject 20 μL of the quenched sample onto a Kromasil 100 C8 column (4.6 mm × 250 mm, 5 μm). Operate in isocratic mode with 65% 20 mM ammonium acetate and 35% acetonitrile at 1.0 mL/min.
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Causality: A C8 stationary phase is deliberately selected over a standard C18. The C8 phase slightly reduces the hydrophobic retention of the bulky Ivabradine molecule. This precise reduction in retention time prevents peak broadening, allowing the subtle polarity differences of the two N-oxide diastereomers to resolve into distinct, quantifiable chromatographic peaks. Ammonium acetate provides necessary buffering without suppressing downstream MS ionization.
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Electrospray Ionization (ESI+) : Operate the ESI source in positive ion mode.
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Causality: The N-oxide moiety and the tertiary amine architecture are highly proton-affine. Operating in positive ion mode ensures efficient protonation, yielding an abundant[M+H]⁺ precursor ion at m/z 485.26. Soft ionization parameters are critical here to prevent premature in-source fragmentation of the labile N-O bond.
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Mass Analysis (Q-TOF / QDa) : Monitor the precursor to product ion transitions.
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Causality: High-resolution mass spectrometry confirms the exact mass addition of +16 Da compared to the parent API (MW 468.58), definitively identifying the N-oxide species and differentiating it from isobaric impurities.
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LC-MS/MS analytical workflow for the detection of Ivabradine N-oxide impurities.
Conclusion
The structural characterization and analytical monitoring of Ivabradine N-Oxide (MW: 484.58 g/mol ) is a non-negotiable component of API stability profiling. Because the oxidation of the tertiary amine generates diastereomeric compounds, analytical scientists must employ optimized C8 chromatography coupled with soft-ionization mass spectrometry to accurately resolve and quantify these degradants. By implementing the self-validating protocols outlined in this guide, laboratories can ensure the highest standards of scientific integrity and regulatory compliance in drug development.
References
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A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances. Available at:[Link]
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Ivabradine N-Oxide Impurity Specifications & Analytical Standards. Quality Control Chemicals (QCC). Available at:[Link]
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Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central (PMC). Available at:[Link]
